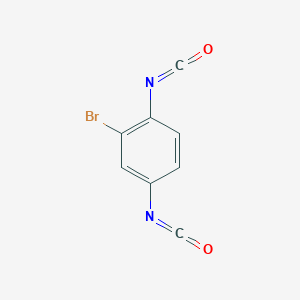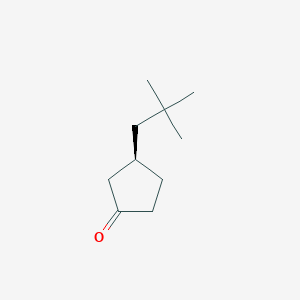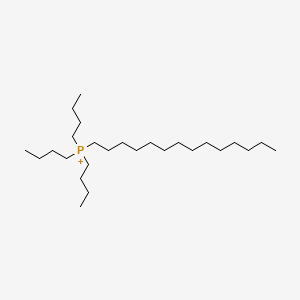
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one is a synthetic organic compound that features both nitro and bromine substituents on a furan and phenyl ring, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Nitration of Furan and Benzene Rings: The starting materials, furan and benzene, undergo nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Bromination: The nitrated intermediates are then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated intermediates are coupled through a Friedel-Crafts acylation reaction using a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various organic transformations.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Nitro to nitroso derivatives.
Reduction: Nitro to amine derivatives.
Substitution: Bromine substituted with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to the presence of nitro groups.
Medicine
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one would depend on its specific application. For instance, in biological systems, the nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-phenylpropan-1-one: Lacks the nitro group on the phenyl ring.
2,3-Dibromo-1-(furan-2-yl)-3-(2-nitrophenyl)propan-1-one: Lacks the nitro group on the furan ring.
Uniqueness
The presence of both nitro and bromine substituents on the furan and phenyl rings, respectively, makes 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one unique
Eigenschaften
CAS-Nummer |
90251-71-1 |
|---|---|
Molekularformel |
C13H8Br2N2O6 |
Molekulargewicht |
448.02 g/mol |
IUPAC-Name |
2,3-dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C13H8Br2N2O6/c14-11(7-3-1-2-4-8(7)16(19)20)12(15)13(18)9-5-6-10(23-9)17(21)22/h1-6,11-12H |
InChI-Schlüssel |
ZPIYRWKRGONFSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)





![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)

![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
![2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-](/img/structure/B14369192.png)


